molecular formula C18H17F4N3O2S B10940470 N-(2,5-dimethylphenyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide

N-(2,5-dimethylphenyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide

Cat. No.: B10940470
M. Wt: 415.4 g/mol
InChI Key: HCYFWQRKHXRWGJ-UHFFFAOYSA-N
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Description

N~1~-(2,5-DIMETHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a hydrazinecarbothioamide group, a tetrafluoroethoxybenzoyl group, and a dimethylphenyl group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-DIMETHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve the following steps:

    Formation of the Hydrazinecarbothioamide Intermediate: This step involves the reaction of hydrazine with a suitable thiocarbonyl compound under controlled conditions to form the hydrazinecarbothioamide intermediate.

    Introduction of the Tetrafluoroethoxybenzoyl Group: The intermediate is then reacted with a tetrafluoroethoxybenzoyl chloride in the presence of a base to introduce the tetrafluoroethoxybenzoyl group.

    Attachment of the Dimethylphenyl Group: Finally, the compound is reacted with a dimethylphenyl derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,5-DIMETHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Halogens, acids, bases, and other reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N~1~-(2,5-DIMETHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, enabling the development of new chemical reactions and compounds.

    Medicine: The compound could be explored for its potential therapeutic properties, including its effects on specific molecular targets and pathways.

    Industry: It may be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of N1-(2,5-DIMETHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N~1~-(2,5-DIMETHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:

    N~1~-(2,5-DIMETHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE: This compound shares a similar core structure but may have different substituents or functional groups.

    N~1~-(2,5-DIMETHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE: Another related compound with variations in the substituents or functional groups.

The uniqueness of N1-(2,5-DIMETHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H17F4N3O2S

Molecular Weight

415.4 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-[[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]amino]thiourea

InChI

InChI=1S/C18H17F4N3O2S/c1-10-6-7-11(2)14(8-10)23-17(28)25-24-15(26)12-4-3-5-13(9-12)27-18(21,22)16(19)20/h3-9,16H,1-2H3,(H,24,26)(H2,23,25,28)

InChI Key

HCYFWQRKHXRWGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F

Origin of Product

United States

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